1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique electronic properties and its ability to influence the reactivity and stability of the molecule. The presence of the amino group and the chloropropanone moiety further adds to its chemical versatility.
Preparation Methods
The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The amino group may also play a role in binding to target proteins, affecting their function and activity .
Comparison with Similar Compounds
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties and biological activity.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Oxadiazole derivatives: These compounds are studied for their potential therapeutic applications, particularly in cancer treatment.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9ClF3NOS |
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Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
CJIJPEDEAJVYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)N |
Origin of Product |
United States |
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